molecular formula C19H22N2O7S2 B5237545 9-Oxo-9H-fluorene-2,7-disulfonic acid bis-[(3-hydroxy-propyl)-amide]

9-Oxo-9H-fluorene-2,7-disulfonic acid bis-[(3-hydroxy-propyl)-amide]

Cat. No.: B5237545
M. Wt: 454.5 g/mol
InChI Key: ONIMGFFRAIVFSZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

The synthesis of 9-Oxo-9H-fluorene-2,7-disulfonic acid bis-[(3-hydroxy-propyl)-amide] typically involves multiple steps, starting with the preparation of the fluorene core The fluorene core is then functionalized with sulfonic acid groups at the 2 and 7 positionsThe reaction conditions often require specific catalysts and solvents to ensure high yield and purity .

Chemical Reactions Analysis

This compound undergoes various types of chemical reactions, including:

    Oxidation: It can be oxidized under specific conditions to form different oxidized derivatives.

    Reduction: Reduction reactions can lead to the formation of reduced forms of the compound.

    Substitution: The sulfonic acid groups can be substituted with other functional groups under appropriate conditions.

Common reagents used in these reactions include strong oxidizing agents, reducing agents, and various catalysts. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

9-Oxo-9H-fluorene-2,7-disulfonic acid bis-[(3-hydroxy-propyl)-amide] has several applications in scientific research:

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. The sulfonic acid groups and the amide functionalities play crucial roles in its reactivity and interaction with other molecules. These interactions can lead to various biological and chemical effects, depending on the context of its use .

Properties

IUPAC Name

2-N,7-N-bis(3-hydroxypropyl)-9-oxofluorene-2,7-disulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N2O7S2/c22-9-1-7-20-29(25,26)13-3-5-15-16-6-4-14(30(27,28)21-8-2-10-23)12-18(16)19(24)17(15)11-13/h3-6,11-12,20-23H,1-2,7-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ONIMGFFRAIVFSZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1S(=O)(=O)NCCCO)C(=O)C3=C2C=CC(=C3)S(=O)(=O)NCCCO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N2O7S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

454.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.